Bremelanotide Acetate

Beschreibung

Eigenschaften

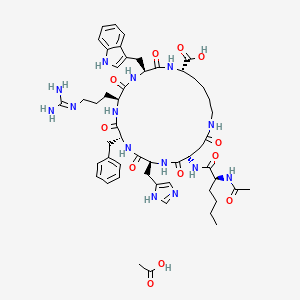

IUPAC Name |

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N14O10.C2H4O2/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYUSRUHXFWITM-GBRHMYBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H72N14O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027730 | |

| Record name | Bremelanotide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1085.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607799-13-2 | |

| Record name | Bremelanotide acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607799132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bremelanotide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREMELANOTIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV2WI7495P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Vitro Characterization of Bremelanotide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide (B69708), a synthetic analog of the endogenous neuropeptide α-melanocyte-stimulating hormone (α-MSH), is a potent agonist of the melanocortin receptors (MCRs).[1][2][3] This technical guide provides an in-depth overview of the in-vitro characterization of Bremelanotide Acetate, focusing on its binding affinity, functional potency, and the experimental protocols used to determine these parameters. Bremelanotide is a non-selective agonist with a distinct potency profile across the MCR subtypes, primarily targeting the MC3 and MC4 receptors.[4][5] Its mechanism of action involves the activation of these G-protein coupled receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] This guide details the methodologies for receptor binding and functional assays crucial for understanding the pharmacological profile of Bremelanotide.

Mechanism of Action

Bremelanotide is a cyclic heptapeptide (B1575542) that acts as an agonist at several melanocortin receptor subtypes.[3][5] The order of potency for Bremelanotide at these receptors is generally MC1R > MC4R > MC3R > MC5R.[1][7] It has negligible affinity for the MC2R, which is the receptor for adrenocorticotropic hormone (ACTH).[8] The activation of MC3R and MC4R in the central nervous system is believed to be central to its effects on sexual desire and arousal.[4][9]

Upon binding to these Gs-coupled receptors, Bremelanotide induces a conformational change that leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP, a key second messenger.[6] The elevated intracellular cAMP levels activate downstream signaling cascades, including Protein Kinase A (PKA), which ultimately leads to the physiological response.

Signaling Pathway of Bremelanotide at Melanocortin Receptors

Quantitative In-Vitro Pharmacology

The in-vitro pharmacological profile of Bremelanotide is defined by its binding affinity (Ki) and functional potency (EC50) at the different melanocortin receptors. This data is critical for understanding its selectivity and mechanism of action.

Melanocortin Receptor Binding Affinity of Bremelanotide

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki).

| Receptor Subtype | Bremelanotide Ki (nM) | Reference Compound | Reference Ki (nM) |

| MC1R | Data not available in a consolidated format | NDP-α-MSH | ~0.1-0.5 |

| MC3R | Data not available in a consolidated format | γ2-MSH | ~1-10 |

| MC4R | Data not available in a consolidated format | NDP-α-MSH | ~0.2-1 |

| MC5R | Data not available in a consolidated format | α-MSH | ~1-5 |

Note: While the order of potency is established, specific Ki values for Bremelanotide across all MCR subtypes are not consistently reported in a single comprehensive source. The reference compound data provides context for typical agonist affinities at these receptors.

Melanocortin Receptor Functional Potency of Bremelanotide

Functional potency measures the concentration of a ligand required to elicit a half-maximal response, typically the production of cAMP. It is expressed as the half-maximal effective concentration (EC50).

| Receptor Subtype | Bremelanotide EC50 (nM) | Reference Compound | Reference EC50 (nM) |

| MC1R | Data not available in a consolidated format | α-MSH | ~0.1-1 |

| MC3R | Data not available in a consolidated format | γ2-MSH | ~5-20 |

| MC4R | Data not available in a consolidated format | Setmelanotide | ~0.27 |

| MC5R | Data not available in a consolidated format | α-MSH | ~2-10 |

Experimental Protocols

The following sections detail the methodologies for the key in-vitro assays used to characterize this compound.

Radioligand Binding Assay

This assay quantifies the affinity of Bremelanotide for melanocortin receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Objective: To determine the inhibition constant (Ki) of Bremelanotide at human MC1R, MC3R, MC4R, and MC5R.

Materials:

-

Cell Lines: HEK293 or CHO cells stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

-

Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity, non-selective melanocortin receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled MCR agonist (e.g., α-MSH or NDP-α-MSH).

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors, MgCl₂, and BSA.

-

Instrumentation: Scintillation counter or gamma counter.

Protocol:

-

Membrane Preparation:

-

Culture the receptor-expressing cells to confluency.

-

Harvest the cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add increasing concentrations of this compound to the test wells.

-

Add the non-specific binding control to designated wells.

-

Add the radioligand ([¹²⁵I]-NDP-α-MSH) at a concentration near its Kd to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Bremelanotide concentration.

-

Determine the IC50 value (the concentration of Bremelanotide that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Functional cAMP Assay

This assay measures the ability of Bremelanotide to stimulate the production of intracellular cAMP, providing a measure of its functional potency.

Objective: To determine the half-maximal effective concentration (EC50) of Bremelanotide for cAMP production at human MC1R, MC3R, MC4R, and MC5R.

Materials:

-

Cell Lines: HEK293 or CHO cells stably co-expressing the human melanocortin receptor of interest and a cAMP biosensor (e.g., GloSensor™) or cells suitable for HTRF or AlphaScreen assays.

-

Test Compound: this compound.

-

Positive Control: A known MCR agonist (e.g., α-MSH or NDP-α-MSH).

-

Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Detection Reagents: Dependent on the assay format (e.g., Luciferin for GloSensor™, HTRF or AlphaScreen reagents).

-

Instrumentation: Luminometer, fluorescence plate reader, or a plate reader capable of HTRF or AlphaScreen detection.

Protocol:

-

Cell Plating:

-

Seed the receptor-expressing cells into a 96- or 384-well plate and culture overnight.

-

-

Assay Preparation:

-

Remove the culture medium and replace it with the assay medium containing the phosphodiesterase inhibitor.

-

Pre-incubate the cells for a short period (e.g., 15-30 minutes).

-

-

Compound Addition:

-

Add increasing concentrations of this compound to the test wells.

-

Add the positive control to designated wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP production.

-

-

Detection:

-

Add the detection reagents according to the manufacturer's protocol for the chosen assay format (e.g., GloSensor™, HTRF, AlphaScreen).

-

Measure the signal (luminescence, fluorescence ratio, etc.) using the appropriate plate reader.

-

-

Data Analysis:

-

Normalize the data to the response of the positive control.

-

Plot the normalized response against the logarithm of the Bremelanotide concentration.

-

Determine the EC50 value using non-linear regression (sigmoidal dose-response curve).

-

cAMP Functional Assay Workflow

Conclusion

This compound is a non-selective melanocortin receptor agonist with primary activity at the MC3 and MC4 receptors. Its in-vitro characterization relies on robust and well-defined experimental protocols, including radioligand binding assays to determine affinity (Ki) and functional cAMP assays to determine potency (EC50). The methodologies detailed in this guide provide a framework for the comprehensive in-vitro pharmacological profiling of Bremelanotide and other melanocortin receptor modulators. Further research to establish a complete and consolidated quantitative dataset for Bremelanotide's binding and functional activities across all relevant MCR subtypes is warranted to provide a more complete understanding of its pharmacological profile.

References

- 1. Bremelanotide | C50H68N14O10 | CID 9941379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bremelanotide Monograph for Professionals - Drugs.com [drugs.com]

- 3. peptides.gg [peptides.gg]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. bremelanotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. PT-141: a melanocortin agonist for the treatment of sexual dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

From Tanning Agent to Libido Treatment: A Technical Guide to the Development of Bremelanotide Acetate from Melanotan II

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bremelanotide (B69708) Acetate, a melanocortin receptor agonist approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, emerged from research into a precursor molecule, Melanotan II. While both are synthetic analogs of the endogenous peptide alpha-melanocyte-stimulating hormone (α-MSH), key structural and pharmacological differences led to the development of Bremelanotide as a therapeutic agent with a more favorable safety and efficacy profile for its approved indication. This technical guide provides an in-depth analysis of the evolution of Bremelanotide from Melanotan II, detailing the chemical modifications, comparative pharmacology, and pivotal experimental methodologies that defined their distinct clinical paths.

Introduction: The Serendipitous Discovery of a Novel Aphrodisiac

The journey to Bremelanotide began with the synthesis of Melanotan II in the 1980s at the University of Arizona.[1] Initially investigated as a sunless tanning agent due to its potent stimulation of melanin (B1238610) production, an unexpected side effect was observed during early human trials: spontaneous erections and increased libido.[1] This discovery shifted the research focus towards the potential of melanocortin agonists for treating sexual dysfunction. However, the non-selective nature of Melanotan II and its associated side effects, including significant increases in blood pressure, necessitated the development of a more targeted therapeutic.[2]

From Melanotan II to Bremelanotide: A Key Chemical Modification

Bremelanotide is a direct evolution from Melanotan II, differing by a single, critical chemical modification. It is an active metabolite of Melanotan II that lacks the C-terminal amide group, instead featuring a carboxylic acid.[3] This seemingly minor change has profound implications for the compound's pharmacological profile.

Amino Acid Sequences:

-

Melanotan II: Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2

-

Bremelanotide: Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH

This alteration from a C-terminal amide in Melanotan II to a hydroxyl group in Bremelanotide is a key factor in the latter's refined receptor selectivity and improved side effect profile.

Comparative Pharmacology: Receptor Binding and Functional Activity

Both Melanotan II and Bremelanotide are non-selective agonists of the melanocortin receptors (MCRs), with the exception of MC2R.[4] However, their binding affinities and functional activities at the different MCR subtypes show important distinctions.

| Receptor Subtype | Melanotan II (Ki, nM) | Bremelanotide (Order of Potency) | Primary Physiological Functions |

| MC1R | 0.67[5][6] | 1st[7] | Skin pigmentation (melanogenesis) |

| MC3R | 34[5][6] | 3rd[7] | Energy homeostasis, inflammation |

| MC4R | 6.6[5][6] | 2nd[7] | Sexual function, appetite regulation |

| MC5R | 46[5][6] | 4th[7] | Sebaceous gland function |

Mechanism of Action: Central Nervous System Modulation of Sexual Desire

Bremelanotide's therapeutic effect in HSDD is mediated through its agonist activity at melanocortin receptors in the central nervous system, primarily the MC4R.[8] Activation of these receptors in the medial preoptic area (mPOA) of the hypothalamus is thought to modulate the release of key neurotransmitters, including dopamine (B1211576) and norepinephrine, which play a critical role in the excitatory pathways of sexual response.[8] Unlike phosphodiesterase type 5 (PDE5) inhibitors that act peripherally on the vascular system, Bremelanotide works centrally to directly influence sexual desire.

Bremelanotide's central mechanism of action.

Safety and Tolerability: A Comparative Overview

A key driver for the development of Bremelanotide was the need to mitigate the adverse effects observed with Melanotan II, particularly cardiovascular effects.

| Side Effect | Melanotan II | Bremelanotide Acetate |

| Nausea | Common | Common (up to 40% in clinical trials) |

| Flushing | Common | Common (up to 20% in clinical trials) |

| Headache | Reported | Common (up to 11% in clinical trials) |

| Increased Blood Pressure | Significant concern, led to discontinuation of some formulations | Transient, small increases observed. Systolic BP increase of ~3.1-3.2 mmHg in the 0-4h post-dose interval with the 1.75 mg dose.[9][10] |

| Skin Hyperpigmentation | Primary effect | Can occur, but less pronounced than with Melanotan II |

| Spontaneous Erections | Common | Less frequently reported as an adverse event |

The switch to subcutaneous administration for Bremelanotide, from the earlier intranasal formulations, resulted in more consistent and predictable plasma concentrations, which helped to mitigate the significant blood pressure fluctuations seen with earlier delivery methods.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis of Bremelanotide

Bremelanotide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (Nle, Asp(OtBu), His(Trt), D-Phe, Arg(Pbf), Trp(Boc), Lys(Boc))

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water)

-

Acetic anhydride

Protocol:

-

Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is activated with coupling reagents and coupled to the deprotected resin.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Trp, Arg, D-Phe, His, Asp, Nle).

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, the N-terminus is acetylated using acetic anhydride.

-

Cyclization: The side-chain protecting groups of Asp and Lys are selectively removed, and the peptide is cyclized on-resin.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a cleavage cocktail.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain the final product.

Solid-phase peptide synthesis workflow.

Melanocortin Receptor Functional Assay (cAMP Accumulation)

The functional activity of Bremelanotide and Melanotan II at the melanocortin receptors is typically assessed by measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in MCR signaling.

Materials:

-

HEK293 cells stably transfected with the human MC1R, MC3R, MC4R, or MC5R.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Assay buffer (e.g., HBSS with IBMX).

-

Test compounds (Bremelanotide, Melanotan II).

-

cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

-

Cell Culture: Transfected HEK293 cells are cultured to confluency in appropriate cell culture flasks.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and incubated overnight.

-

Compound Preparation: Serial dilutions of the test compounds are prepared in assay buffer.

-

Cell Stimulation: The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The diluted test compounds are then added to the wells, and the plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The data are analyzed using a non-linear regression to determine the EC50 values for each compound at each receptor subtype.

In Vivo Model of Female Sexual Behavior (Paced Mating in Rats)

The paced mating paradigm in ovariectomized, hormone-primed female rats is a standard preclinical model to evaluate the effects of compounds on female sexual motivation and behavior.[11]

Animals:

-

Ovariectomized adult female rats.

-

Sexually experienced male rats.

Hormone Priming:

-

Female rats are primed with subcutaneous injections of estradiol (B170435) benzoate (B1203000) followed by progesterone (B1679170) to induce sexual receptivity.

Apparatus:

-

A two-chambered apparatus where the female can freely move between the chambers, but the male is confined to one chamber.

Protocol:

-

Acclimation: Animals are acclimated to the testing room and apparatus.

-

Drug Administration: Female rats are administered Bremelanotide or vehicle subcutaneously at a specified time before testing.

-

Testing: The female is placed in her chamber, and the male is placed in his. The barrier between the chambers is removed, and the female's behavior is recorded for a set duration (e.g., 30 minutes).

-

Behavioral Scoring: The following behaviors are scored:

-

Proceptive behaviors: Hopping, darting, ear wiggling.

-

Receptive behavior: Lordosis quotient (number of lordosis responses / number of mounts).

-

Pacing behavior: Time spent with the male, latency to return to the male after an intromission.

-

-

Data Analysis: Behavioral parameters are compared between the drug-treated and vehicle-treated groups.

Clinical Development and Approval of Bremelanotide

The clinical development of Bremelanotide focused on its use for HSDD in premenopausal women. The pivotal Phase 3 RECONNECT studies were two identical, randomized, double-blind, placebo-controlled trials that evaluated the efficacy and safety of 1.75 mg Bremelanotide administered subcutaneously as needed.

Primary Endpoints:

-

Change from baseline in the Female Sexual Function Index-Desire Domain (FSFI-D) score.

-

Change from baseline in the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score (distress related to low sexual desire).

The studies demonstrated statistically significant improvements in both primary endpoints for Bremelanotide compared to placebo, leading to its FDA approval in 2019.

Conclusion

The development of this compound from Melanotan II is a prime example of targeted drug design, where an initial lead compound with a promising therapeutic effect but an unfavorable side effect profile is refined to create a safer and more effective treatment. The key chemical modification, a shift from a C-terminal amide to a carboxylic acid, resulted in a more selective melanocortin receptor agonist with a reduced impact on blood pressure and skin pigmentation. The rigorous preclinical and clinical evaluation of Bremelanotide, employing specific in vitro and in vivo models, ultimately led to its approval as a novel treatment for HSDD, addressing a significant unmet medical need. This journey underscores the importance of understanding structure-activity relationships and leveraging this knowledge to optimize drug candidates for specific therapeutic indications.

References

- 1. biotechpeptides.com [biotechpeptides.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. The neurobiology of bremelanotide for the treatment of hypoactive sexual desire disorder in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bremelanotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Some guys have all the luck": mate preference influences paced-mating behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Being friendly: paced mating for the study of physiological, behavioral, and neuroplastic changes induced by sexual behavior in females - PMC [pmc.ncbi.nlm.nih.gov]

Bremelanotide Acetate: A Technical Guide to a Cyclic Heptapeptide α-MSH Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide (B69708) acetate (B1210297), a synthetic, cyclic heptapeptide (B1575542) lactam analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH), represents a significant advancement in the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Marketed under the brand name Vyleesi®, it is the first in its class as an as-needed, injectable pharmacotherapy for this condition. This technical guide provides a comprehensive overview of bremelanotide's chemical properties, mechanism of action, pharmacokinetics, and clinical efficacy. It details the experimental protocols for its synthesis and evaluation and presents key quantitative data in a structured format for ease of reference. Visual diagrams of its signaling pathway and development workflow are included to facilitate a deeper understanding of this novel therapeutic agent.

Introduction: The Chemistry of a Melanocortin Agonist

Bremelanotide is a structurally distinct cyclic peptide, designed as an analog of α-MSH.[1] Its cyclic nature is a key feature, contributing to its stability and pharmacological profile. The peptide's amino acid sequence is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH.[1] This structure is a modification of the α-MSH (4-10) sequence, which is known to be the core pharmacophore for melanocortin receptor activation.[2] Bremelanotide is, in fact, an active metabolite of melanotan II, lacking the C-terminal amide group.[1]

The development of cyclic peptides like bremelanotide is a growing field in drug discovery, offering advantages in terms of stability, binding affinity, and target selectivity over linear peptides.[3]

Mechanism of Action: Targeting the Melanocortin System

Bremelanotide functions as a non-selective agonist of the melanocortin receptors (MCRs), which are a family of G-protein coupled receptors (GPCRs).[4] It exhibits activity at several MCR subtypes, with an order of potency of MC1R > MC4R > MC3R > MC5R > MC2R.[5] Its therapeutic effect in HSDD is primarily attributed to its agonist activity at the MC3 and MC4 receptors, which are predominantly expressed in the central nervous system.[4]

Activation of MC4R in the medial preoptic area (mPOA) of the hypothalamus is thought to be a key step in bremelanotide's mechanism.[6] This activation is believed to modulate the release of neurotransmitters, leading to an increase in dopamine, an excitatory neurotransmitter known to play a crucial role in sexual desire and motivation.[6][7]

Signaling Pathway

Upon binding to melanocortin receptors, bremelanotide initiates a downstream signaling cascade. As a GPCR agonist, it stimulates the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) via the activation of adenylyl cyclase.[4][8] This increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the modulation of neuronal activity and neurotransmitter release.[9]

Quantitative Data

Receptor Binding Affinity and Functional Potency

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of bremelanotide for human melanocortin receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| hMC1R | 0.21[10] | ~1[11] |

| hMC3R | 1.9[11] | 1.8[11] |

| hMC4R | 1.0[11] | 0.25 - 1.2[9][12] |

| hMC5R | 1.1[11] | 1.0[11] |

| hMC2R | >1000[5] | >1000[5] |

Note: Values are compiled from various sources and may vary depending on the specific assay conditions.

Pharmacokinetic Properties

Bremelanotide is administered via subcutaneous injection and exhibits rapid absorption and a relatively short half-life.[5]

| Parameter | Value | Reference |

| Bioavailability (SC) | ~100% | [5] |

| Time to Peak Plasma Concentration (Tmax) | ~1.0 hour (range: 0.5-1.0) | [5] |

| Peak Plasma Concentration (Cmax) | 72.8 ng/mL | [5] |

| Area Under the Curve (AUC) | 276 hr*ng/mL | [5] |

| Volume of Distribution (Vd) | 25.0 ± 5.8 L | [5] |

| Plasma Protein Binding | 21% | [5] |

| Elimination Half-life (t1/2) | 2.7 hours (range: 1.9-4.0) | [5] |

| Metabolism | Hydrolysis of peptide bonds | [5] |

| Excretion | 64.8% in urine, 22.8% in feces | [5] |

Clinical Efficacy (RECONNECT Studies)

The efficacy of bremelanotide was established in two identical Phase 3, randomized, double-blind, placebo-controlled trials (RECONNECT).[13] The co-primary efficacy endpoints were the change from baseline in the Female Sexual Function Index-Desire Domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 (distress related to low sexual desire).[13]

| Endpoint | Bremelanotide (Change from Baseline) | Placebo (Change from Baseline) | P-value |

| FSFI-D Score (Study 301) | +0.30 | - | <0.001 |

| FSFI-D Score (Study 302) | +0.42 | - | <0.001 |

| FSDS-DAO Item 13 (Study 301) | -0.37 | - | <0.001 |

| FSDS-DAO Item 13 (Study 302) | -0.29 | - | =0.005 |

Experimental Protocols

Solid-Phase Peptide Synthesis and Cyclization of Bremelanotide

Bremelanotide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[14][15]

1. Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).[16] 2. Linear Peptide Assembly: The protected amino acids are sequentially coupled to the resin. Each cycle involves:

- Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.[16]

- Amino Acid Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HCTU, DIC/HOBt) and subsequent reaction with the free amine on the resin-bound peptide.[14][16]

- Washing: Thorough washing of the resin with DMF to remove excess reagents and byproducts.[16] 3. Side-Chain Deprotection and Cyclization:

- Selective deprotection of the side chains of the amino acids involved in the lactam bridge formation (Aspartic Acid and Lysine).

- On-resin cyclization is performed by activating the deprotected carboxyl group and reacting it with the deprotected amino group.[17] 4. Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[14] 5. Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[16] 6. Lyophilization: The purified peptide is lyophilized to obtain the final product.

start [label="Start: Swell Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

deprotection [label="Fmoc Deprotection\n(Piperidine/DMF)"];

coupling [label="Amino Acid Coupling\n(Activated aa + Resin)"];

washing [label="Wash Resin"];

repeat_loop [label="Repeat for each\nAmino Acid in Sequence", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

cyclization [label="On-Resin Cyclization\n(Asp-Lys Lactam Bridge)"];

cleavage [label="Cleavage from Resin &\nGlobal Deprotection (TFA)"];

purification [label="Purification (RP-HPLC)"];

end [label="Final Product:\nBremelanotide Acetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> deprotection;

deprotection -> coupling;

coupling -> washing;

washing -> repeat_loop;

repeat_loop -> deprotection [label="Next Amino Acid"];

repeat_loop -> cyclization [label="Sequence Complete"];

cyclization -> cleavage;

cleavage -> purification;

purification -> end;

}

Radioligand Binding Assay for Melanocortin Receptors

This protocol is used to determine the binding affinity (Ki) of bremelanotide for MCRs.[9][10]

1. Membrane Preparation: Cell membranes expressing the specific MCR subtype are prepared from cultured cells or tissue homogenates.[10] 2. Assay Setup: In a 96-well plate, the following are added to each well:

- Membrane preparation.

- A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH).

- Varying concentrations of the unlabeled competitor ligand (bremelanotide).

- Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[9] 3. Incubation: The plate is incubated to allow the binding to reach equilibrium.[10] 4. Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with bound radioligand. The filter is washed with ice-cold buffer to remove unbound radioligand.[10] 5. Quantification: The radioactivity on the filter is measured using a scintillation counter.[10] 6. Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of bremelanotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

cAMP Functional Assay

This assay measures the ability of bremelanotide to stimulate cAMP production, determining its functional potency (EC50).[18][19]

1. Cell Culture: Cells expressing the MCR of interest are cultured in a multi-well plate. 2. Compound Addition: Cells are treated with varying concentrations of bremelanotide. 3. Incubation: The cells are incubated for a specific period to allow for cAMP accumulation. 4. Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured. This is often done using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay, where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[18][19] 5. Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the bremelanotide concentration. The EC50 value, the concentration that produces 50% of the maximal response, is determined using non-linear regression.[18]

Clinical Development and Application

The clinical development of bremelanotide for HSDD followed a structured pathway from preclinical studies to large-scale clinical trials.

Bremelanotide is indicated for the treatment of acquired, generalized HSDD in premenopausal women.[5] It is self-administered as a subcutaneous injection in the abdomen or thigh at least 45 minutes before anticipated sexual activity.[5] The recommended dosage is 1.75 mg, with a maximum of one dose per 24 hours and no more than eight doses per month.[5]

Common adverse events include nausea, flushing, headache, and injection site reactions.[13] A transient increase in blood pressure and a decrease in heart rate can also occur.[5] Due to its agonist activity at MC1R, hyperpigmentation of the skin is a potential side effect.[5]

Conclusion

This compound is a well-characterized cyclic heptapeptide that acts as a potent agonist at melanocortin receptors, particularly MC3R and MC4R. Its mechanism of action in the central nervous system, leading to the modulation of neurotransmitter pathways involved in sexual desire, has been a significant focus of research. The comprehensive data from preclinical and clinical studies have established its pharmacokinetic profile, efficacy, and safety for the treatment of HSDD in premenopausal women. The detailed experimental protocols for its synthesis and evaluation provide a robust framework for further research and development of cyclic peptide therapeutics. As a first-in-class treatment, bremelanotide offers a valuable therapeutic option for a previously underserved patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. palatin.com [palatin.com]

- 4. Recommended Tool Compounds for the Melanocortin Receptor (MCR) G Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. GloSensor™ cAMP Assay Protocol [promega.sg]

- 7. agilent.com [agilent.com]

- 8. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. mdpi.com [mdpi.com]

- 12. Melanocortin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 13. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN101857629A - Solid-phase synthesis method of Bremelanotide - Google Patents [patents.google.com]

- 15. CN106589111A - Synthesis method of Bremelanotide - Google Patents [patents.google.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Structural Analysis of Bremelanotide Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Bremelanotide (B69708) Acetate (B1210297), a synthetic melanocortin receptor agonist. The document details its chemical properties, structural elucidation through various analytical techniques, and its mechanism of action, including the downstream signaling pathways. Experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.

Chemical Structure and Properties

Bremelanotide is a cyclic heptapeptide (B1575542) lactam analog of α-melanocyte-stimulating hormone (α-MSH).[1] Its structure is characterized by a lactam bridge between the aspartic acid and lysine (B10760008) residues. The acetate salt form enhances its stability and solubility.

Peptide Sequence and Modifications

The amino acid sequence of Bremelanotide is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH.[1] Key modifications from the native α-MSH include the N-terminal acetylation, the presence of norleucine (Nle) at position 4, a D-phenylalanine at position 7, and the cyclic structure. These modifications contribute to its enhanced potency and stability.

Physicochemical Properties

A summary of the key physicochemical properties of Bremelanotide Acetate is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₆₈N₁₄O₁₀ (Bremelanotide) | --INVALID-LINK-- |

| C₅₂H₇₂N₁₄O₁₂ (this compound) | --INVALID-LINK-- | |

| Molecular Weight | 1025.18 g/mol (Bremelanotide) | --INVALID-LINK-- |

| 1085.22 g/mol (this compound) | --INVALID-LINK-- | |

| CAS Number | 189691-06-3 (Bremelanotide) | --INVALID-LINK-- |

| 1607799-13-2 (this compound) | --INVALID-LINK-- | |

| Appearance | White lyophilized powder | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Structural Elucidation

The structural confirmation of this compound involves a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectral data for this compound is not publicly available in detail, the general approach for such a peptide would involve a suite of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) to assign proton and carbon signals and to determine the three-dimensional solution structure. These experiments would confirm the amino acid sequence, the presence of modifications, and the cyclic nature of the peptide.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound.

An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of Bremelanotide in plasma.[2]

-

Sample Preparation: Plasma samples are subjected to protein precipitation to isolate the peptide.[2]

-

Chromatography: Separation is achieved on a UHPLC system.

-

Mass Spectrometry: Detection and quantification are performed using a mass spectrometer with a positive heated electrospray ionization (ESI) source in the selected reaction monitoring (SRM) mode.[2]

A detailed fragmentation analysis would involve CID (Collision-Induced Dissociation) to break the peptide bonds and generate a series of b- and y-ions, which would confirm the amino acid sequence.

X-ray Crystallography

The three-dimensional structure of Bremelanotide in complex with its primary target, the melanocortin 4 receptor (MC4R), has been determined by cryo-electron microscopy. The structure is available in the Protein Data Bank (PDB).

| PDB ID | Title | Resolution | Method |

| 7F55 | Cryo-EM structure of bremelanotide-MC4R-Gs complex | 3.10 Å | Electron Microscopy |

This structural information is invaluable for understanding the molecular basis of its agonist activity and for the rational design of new melanocortin receptor modulators.

Synthesis and Purification

Bremelanotide is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Experimental Protocol: Solid-Phase Peptide Synthesis

The synthesis of Bremelanotide can be achieved through a multi-step process on a solid support resin.

-

Resin Preparation: A suitable resin, such as Rink Amide resin, is used as the solid support.

-

Amino Acid Coupling: The peptide chain is assembled in a stepwise manner by coupling Fmoc-protected amino acids.

-

Deprotection: The Fmoc protecting group is removed after each coupling step.

-

Cyclization: The lactam bridge is formed between the side chains of Aspartic Acid and Lysine.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all remaining protecting groups are removed.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for the solid-phase synthesis of Bremelanotide.

Mechanism of Action and Signaling Pathway

Bremelanotide is a non-selective agonist of melanocortin receptors, with its primary therapeutic effect mediated through the melanocortin 4 receptor (MC4R).[3][4][5]

Melanocortin Receptor Binding

Bremelanotide binds to and activates MC4R, a G-protein coupled receptor (GPCR) predominantly expressed in the brain.

Downstream Signaling Cascade

Activation of MC4R by Bremelanotide initiates a downstream signaling cascade.

Caption: Bremelanotide-induced MC4R signaling pathway.

Upon binding of Bremelanotide, MC4R activates the Gs alpha subunit (Gαs) of the associated G-protein. Gαs then stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Extracellular signal-regulated kinase (ERK). Both PKA and ERK can phosphorylate the cAMP response element-binding protein (CREB), a transcription factor. Phosphorylated CREB then translocates to the nucleus and promotes the transcription of target genes, which is thought to ultimately lead to an increase in dopamine release in key areas of the brain associated with sexual desire.

Conclusion

The structural analysis of this compound reveals a well-characterized cyclic peptide with a defined mechanism of action. Its synthesis is achievable through established solid-phase peptide synthesis protocols, and its structure has been confirmed by a combination of spectroscopic, spectrometric, and crystallographic methods. The understanding of its interaction with the MC4R and the subsequent downstream signaling provides a solid foundation for further research and development of melanocortin-based therapeutics.

References

- 1. Melanocortin-Induced PKA Activation Inhibits AMPK Activity Via ERK-1/2 and LKB-1 in Hypothalamic GT1-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Bremelanotide_Chemicalbook [chemicalbook.com]

- 3. Ultra-sensitive quantification of the therapeutic cyclic peptide bremelanotide utilizing UHPLC-MS/MS for evaluation of its oral plasma pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Exchange factors directly activated by cAMP mediate melanocortin 4 receptor-induced gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Bremelanotide Acetate: A Technical Guide to its Activation of Central Nervous System Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide (B69708) acetate (B1210297) is a synthetic heptapeptide (B1575542) analog of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as a melanocortin receptor agonist, with a mechanism of action that is centrally mediated within the brain to modulate pathways associated with sexual desire and arousal. This technical guide provides an in-depth exploration of the molecular interactions, signaling cascades, and neuroanatomical circuits activated by bremelanotide. It synthesizes preclinical and clinical data, details key experimental methodologies, and presents quantitative findings in a structured format to support further research and development in the field of sexual dysfunction therapeutics.

Introduction

Bremelanotide is a first-in-class medication approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2][3] Unlike peripherally acting agents for sexual dysfunction, bremelanotide's therapeutic effects are initiated within the central nervous system (CNS).[1][4] It is a synthetic analog of α-MSH and acts as a non-selective agonist at several melanocortin receptor (MCR) subtypes.[5][6][7] Its primary therapeutic action is believed to be mediated through the activation of specific neural circuits that regulate sexual motivation and response.[5][8]

Core Mechanism of Action

Bremelanotide's primary mechanism involves binding to and activating melanocortin receptors, which are G-protein coupled receptors found throughout the body, including the CNS.[5][9] While it is a non-selective agonist, its action at therapeutic doses is most relevant to the melanocortin-4 receptor (MC4R).[5][8][10] The activation of MC1R is also significant, primarily contributing to the side effect of hyperpigmentation.[6][7]

The order of binding potency for bremelanotide is MC1R, followed by MC4R, MC3R, MC5R, and MC2R.[2][11] The MC4R subtype is predominantly expressed in key areas of the brain, most notably the medial preoptic area (mPOA) of the hypothalamus, a region critically implicated in the regulation of sexual behaviors.[5][9][10]

Activation of Central Nervous System Pathways

Preclinical and clinical evidence indicates that bremelanotide modulates an excitatory pathway for sexual response.[5][10] This is achieved primarily through the stimulation of dopamine (B1211576) release in critical brain regions.[5][12]

The Dopaminergic Pathway

The central hypothesis for bremelanotide's pro-sexual effect is its ability to activate presynaptic MC4Rs on neurons within the mPOA.[5][9][10] This engagement is thought to trigger the release of the excitatory neurotransmitter dopamine (DA).[5][10] Dopamine is intimately involved in the brain's reward and pleasure systems and plays a crucial role in sexual motivation and desire.[8]

Animal studies have demonstrated that peripheral (subcutaneous) administration of bremelanotide leads to:

-

Increased Dopamine Release: Microdialysis studies in female rats have shown elevated DA levels in the mPOA following bremelanotide administration.[5]

-

Neuronal Activation: Increased expression of Fos protein, a marker for neuronal activation, is observed in brain regions associated with sexual excitation, including the mPOA, nucleus accumbens (NAcc), and the ventral tegmental area (VTA).[5] These activation patterns are similar to those produced by sexual incentive cues.[12]

Modulation of Other Neurotransmitters

-

Oxytocin: Evidence suggests that bremelanotide may also enhance the release of oxytocin, a neuropeptide involved in social bonding and sexual arousal.[12]

-

Serotonin (B10506): Bremelanotide also appears to modulate serotonin levels.[8] Given that serotonin often has an inhibitory effect on sexual desire, this modulation may help counteract central inhibition of sexual response.[8]

Visualized Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental logic described.

Quantitative Data Summary

The following tables summarize key pharmacokinetic, efficacy, and safety data from clinical trials.

Table 1: Pharmacokinetic Properties of Subcutaneous Bremelanotide

| Parameter | Value | Reference(s) |

| Administration Route | Subcutaneous Injection | [6][8] |

| Bioavailability | ~100% | [6][7][13] |

| Time to Peak Plasma (Tmax) | ~1.0 hour (range: 0.5-1.0) | [7][8][11] |

| Max Concentration (Cmax) | 72.8 ng/mL | [6][11][13] |

| Area Under Curve (AUC) | 276 hr*ng/mL | [6][11][13] |

| Plasma Protein Binding | ~21% | [6][11][13] |

| Volume of Distribution (Vd) | 25.0 ± 5.8 L | [11][13] |

| Elimination Half-Life | ~2.7 hours (range: 1.9-4.0) | [8][11] |

| Clearance | 6.5 ± 1.0 L/hr | [11] |

Table 2: Efficacy Results from Integrated Phase 3 RECONNECT Trials (24 Weeks)

| Efficacy Endpoint | Bremelanotide 1.75 mg | Placebo | Adjusted Mean Difference (p-value) | Reference(s) |

| Change in FSFI-Desire Domain Score | +0.35 | (Baseline values not specified) | 0.35 (<0.001) | [9][14] |

| Change in FSDS-DAO Q13 Score (Distress) | -0.33 | (Baseline values not specified) | -0.33 (<0.001) | [9][14] |

| (FSFI: Female Sexual Function Index; FSDS-DAO: Female Sexual Distress Scale–Desire/Arousal/Orgasm) |

Table 3: Common Treatment-Emergent Adverse Events (Phase 3 Trials)

| Adverse Event | Bremelanotide (%) | Placebo (%) | Reference(s) |

| Nausea | 40.0 | 1.3 | [3] |

| Flushing | 20.3 | 1.3 | [3] |

| Headache | 11.3 | 1.9 | [3] |

| Injection Site Reactions | 5.4 | 0.5 | [3] |

Key Experimental Protocols

Preclinical Model for Female Sexual Behavior

-

Model: Ovariectomized, hormone-primed female rats are used to standardize the hormonal environment and reliably elicit sexual behaviors.[15]

-

Drug Administration: Bremelanotide is administered either peripherally via subcutaneous injection or centrally via microinfusion directly into specific brain nuclei, such as the mPOA or lateral ventricles.[12]

-

Behavioral Assessment: Appetitive sexual behaviors (proceptivity) are quantified by observing the frequency of solicitations, hops, and darts towards a male rat. Consummatory behaviors (receptivity) are measured by the lordosis reflex.[12] This model allows for the dissociation of desire/motivation from the physical act.[15]

In Vivo Microdialysis

-

Objective: To measure real-time changes in extracellular neurotransmitter concentrations in specific brain regions of a freely moving animal.

-

Methodology:

-

A microdialysis probe is stereotactically implanted into the target brain region (e.g., mPOA, NAcc).

-

The probe is perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the dialysate.

-

Baseline dialysate samples are collected.

-

Bremelanotide is administered, and subsequent samples are collected at timed intervals.

-

The concentration of dopamine (and other neurotransmitters) in the dialysate is quantified using high-performance liquid chromatography (HPLC).

-

c-Fos Immunohistochemistry

-

Objective: To map neuronal activation across the brain in response to a stimulus. The c-fos gene is an immediate-early gene, and its protein product, Fos, is rapidly expressed in neurons following stimulation.

-

Methodology:

-

Animals are administered bremelanotide or a placebo.

-

After a set period (e.g., 60-90 minutes) to allow for Fos protein expression, the animals are euthanized and transcardially perfused with fixatives.

-

The brains are removed, post-fixed, and sectioned.

-

Brain slices are incubated with a primary antibody that specifically binds to the Fos protein, followed by a secondary antibody linked to a reporter molecule (e.g., a fluorescent dye or an enzyme for colorimetric detection).

-

The sections are then examined under a microscope to identify and count Fos-positive cells, providing a map of neuronal activation.[5]

-

Human Phase 3 Clinical Trials (RECONNECT Studies)

-

Design: Two identical, Phase 3, randomized, double-blind, placebo-controlled, multicenter trials.[14]

-

Participants: Premenopausal women diagnosed with acquired, generalized HSDD.[14]

-

Intervention: Participants were randomized (1:1) to receive either bremelanotide (1.75 mg) or a matching placebo, self-administered via a subcutaneous autoinjector on an as-needed basis for 24 weeks.[2][14]

-

Primary Efficacy Endpoints:

-

Safety Assessment: Monitoring of adverse events, vital signs (including ambulatory blood pressure monitoring), and clinical laboratory tests.[3]

Conclusion

Bremelanotide acetate represents a targeted, centrally-acting pharmacological approach to treating HSDD. Its mechanism is rooted in the activation of melanocortin receptors, particularly MC4R, within key hypothalamic regions like the medial preoptic area.[5][8] This activation initiates a downstream signaling cascade that enhances dopaminergic neurotransmission, stimulating the brain's excitatory pathways for sexual desire and motivation.[5][10][12] The data from both preclinical and extensive clinical trials provide a robust foundation for understanding its neurobiological effects, offering a clear pathway for future research into CNS-mediated sexual function.

References

- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Safety Profile of Bremelanotide Across the Clinical Development Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trial.medpath.com [trial.medpath.com]

- 5. The neurobiology of bremelanotide for the treatment of hypoactive sexual desire disorder in premenopausal women | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. mdpi.com [mdpi.com]

- 7. drugs.com [drugs.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. The neurobiology of bremelanotide for the treatment of hypoactive sexual desire disorder in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. Vyleesi (bremelanotide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 14. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bremelanotide: an overview of preclinical CNS effects on female sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bremelanotide Acetate Subcutaneous Injection in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the subcutaneous administration of Bremelanotide Acetate (also known as PT-141) in rat models for preclinical research. The protocols outlined below are based on established methodologies in peer-reviewed literature and are intended to ensure proper handling, administration, and experimental design.

Overview and Mechanism of Action

Bremelanotide is a synthetic, cyclic heptapeptide (B1575542) analog of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as a non-selective agonist for melanocortin receptors (MCRs), with a notable affinity for the MC3 and MC4 receptors, which are predominantly expressed in the central nervous system.[1][2] The activation of these receptors, particularly the MC4R in the medial preoptic area (mPOA) of the hypothalamus, is believed to stimulate the release of dopamine (B1211576).[1][3] This mechanism is central to its effects on modulating sexual behavior and arousal, which have been observed in both male and female rat models.[1][4]

Signaling Pathway of Bremelanotide

The following diagram illustrates the proposed signaling pathway of Bremelanotide in the central nervous system.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the subcutaneous injection of this compound in rat models, compiled from various studies.

Table 1: Dosage and Administration Parameters

| Parameter | Value | Species/Model | Reference |

| Dosage Range | 50 - 200 µg/kg | Female Rats | [5] |

| Vehicle | Saline | Rats | [5] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | General in vivo | ||

| Injection Volume | Up to 1 mL/site | Rats | [6] |

| Up to 5 mL/kg/site | Rats | [7] | |

| Needle Gauge | 23G - 26G | Rats | [7][8] |

| Injection Frequency | Single dose (acute studies) | Rats | [5] |

| As needed (behavioral studies) | Rats |

Table 2: Pharmacokinetic Parameters (Rat vs. Human)

| Parameter | Rat (PL8177, a similar MCR agonist) | Human (Bremelanotide) | Reference |

| Time to Max. Concentration (Tmax) | 0.25 - 1.0 hours | ~1.0 hour | |

| Bioavailability (Subcutaneous) | Not explicitly stated for Bremelanotide | ~100% | [3] |

| Half-Life (t½) | Not explicitly stated for Bremelanotide | ~2.7 hours |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the preparation of a stock solution from lyophilized this compound powder.

Materials:

-

Vial of lyophilized this compound

-

Bacteriostatic water for injection or sterile saline

-

Sterile syringes and needles (e.g., 23G)

-

Alcohol swabs

Procedure:

-

Allow the vial of lyophilized powder to reach room temperature.

-

Using an alcohol swab, sterilize the rubber stopper of the Bremelanotide vial and the bacteriostatic water/saline vial.

-

With a sterile syringe, draw the required volume of bacteriostatic water or saline. For example, to create a 10 mg/mL stock solution from a 10 mg vial, draw 1 mL of diluent.

-

Slowly inject the diluent into the Bremelanotide vial, angling the needle so the liquid runs down the side of the vial. This minimizes foaming and potential degradation of the peptide.

-

Gently swirl the vial in a circular motion until the powder is completely dissolved. Do not shake the vial , as this can damage the peptide structure.

-

The reconstituted solution should be clear and free of particulate matter.

-

Store the reconstituted solution according to the manufacturer's instructions, typically refrigerated at 2-8°C.

Protocol 2: Preparation of Injection Solution

This protocol details the dilution of the stock solution to the final desired concentration for injection.

Materials:

-

Reconstituted this compound stock solution

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Sterile tubes for dilution

-

Sterile syringes and needles

Procedure:

-

Calculate the required volume of the stock solution and vehicle to achieve the final desired concentration and total injection volume.

-

Using sterile technique, transfer the calculated volume of the vehicle to a sterile tube.

-

Add the calculated volume of the Bremelanotide stock solution to the vehicle.

-

Gently mix the solution.

-

Draw the final injection solution into a sterile syringe (e.g., 1 mL syringe) fitted with the appropriate needle (e.g., 25G).

-

Ensure all air bubbles are expelled from the syringe before injection.

Protocol 3: Subcutaneous Injection in a Rat Model

This protocol provides a step-by-step guide for the subcutaneous administration of this compound to a rat.

Materials:

-

Prepared syringe with this compound solution

-

Rat to be injected

-

Appropriate restraint method

Procedure:

-

Ensure the rat is securely and gently restrained to minimize stress and movement. This can be done manually by a trained handler or using a suitable restraint device.

-

The preferred site for subcutaneous injection is the loose skin over the dorsal midline (scruff of the neck) or the flank.[9]

-

Using your thumb and forefinger, gently lift a fold of skin to create a "tent".[7]

-

Insert the needle (bevel up) into the base of the tented skin, parallel to the body surface.[7]

-

Slightly pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and choose a new injection site.[7]

-

If no blood is aspirated, slowly and steadily depress the plunger to inject the solution.

-

Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds if needed.

-

Return the rat to its cage and monitor for any immediate adverse reactions.

Experimental Workflow and Design

The following diagram outlines a typical experimental workflow for a study investigating the effects of Bremelanotide on female rat sexual behavior.

This workflow typically involves an initial surgical phase (ovariectomy) to control for endogenous hormones, followed by a recovery period.[4][10] Subsequently, exogenous hormones are administered to induce sexual receptivity.[4] After habituation to the testing environment, Bremelanotide or a vehicle control is administered subcutaneously. Behavioral observations are then conducted at a time point corresponding to the expected Tmax of the compound.

References

- 1. Bremelanotide: an overview of preclinical CNS effects on female sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bremelanotide for Treatment of Female Hypoactive Sexual Desire - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.mdedge.com [cdn.mdedge.com]

- 5. researchgate.net [researchgate.net]

- 6. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. research-support.uq.edu.au [research-support.uq.edu.au]

- 9. Subcutaneous Injection in the Rat - Research Animal Training [researchanimaltraining.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In-Vivo Behavioral Assays of Bremelanotide Acetate Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bremelanotide (B69708) Acetate, marketed as Vyleesi, is a synthetic peptide analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH) and is approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] It functions as a melanocortin receptor agonist, with a high affinity for the melanocortin 4 receptor (MC4R).[2][3] Unlike treatments that target the vascular system, bremelanotide's mechanism is centrally mediated, modulating brain pathways that are integral to sexual desire and arousal.[1][2] This document provides detailed application notes and protocols for key in-vivo behavioral assays used to evaluate the efficacy of Bremelanotide Acetate in preclinical and clinical settings.

Mechanism of Action: Signaling Pathway

Bremelanotide exerts its pro-sexual effects by binding to and activating melanocortin receptors, primarily the MC4R, located in the central nervous system.[2][4] Animal studies have shown that MC4Rs are predominantly expressed in the medial preoptic area (mPOA) of the hypothalamus, a region critical for regulating female sexual function.[5][6] The activation of these presynaptic MC4Rs is hypothesized to stimulate the release of dopamine, a key excitatory neurotransmitter, in the mPOA.[5][6] This increase in dopaminergic activity is believed to enhance sexual motivation and arousal, thereby addressing the core symptoms of HSDD.[2][5]

Preclinical In-Vivo Behavioral Assays

Animal models are essential for elucidating the physiological and pharmacological mechanisms of female sexual function.[7] The following assays are widely used to assess appetitive (proceptive) and consummatory (receptive) sexual behaviors in female rodents, providing preclinical evidence for the efficacy of compounds like Bremelanotide.

Paced Mating Behavior Assay

Application Note: This assay evaluates female sexual motivation and proceptivity.[8] It is designed to allow the female rat to control the timing and rate of sexual contact with a male, which is considered a more accurate reflection of female sexual motivation than traditional non-paced tests.[8] Bremelanotide has been shown to dramatically and selectively increase solicitation behaviors in this model, which are indicative of sexual desire, without significantly altering consummatory behaviors like lordosis.[9]

Experimental Workflow Diagram:

Detailed Protocol:

-

Animal Preparation:

-

Adult, sexually experienced female rats are ovariectomized to control for endogenous hormonal fluctuations.

-

Allow a recovery period of at least one to two weeks post-surgery.

-

Induce sexual receptivity through a hormone priming regimen (e.g., subcutaneous injections of estradiol benzoate followed by progesterone (B1679170) prior to testing).

-

-

Apparatus:

-

A two-compartment chamber is used. One compartment houses the female, and the other houses a sexually vigorous male.

-

The compartments are separated by a partition with holes that are large enough for the female to pass through but too small for the male. This ensures the female controls all sexual interactions.

-

-

Procedure:

-

Acclimate the hormone-primed female to the testing chamber for a short period before the test.

-

Administer this compound or a vehicle control subcutaneously at the desired time point before the test (e.g., 30-60 minutes).

-

Place the female in her compartment and the male in his.

-

Record the session using an overhead video camera for a set duration (e.g., 30 or 60 minutes).

-

-

Data Analysis and Parameters:

-

Proceptive Behaviors (Appetitive):

-

Solicitations: The number of times the female approaches the male's compartment. Bremelanotide has been shown to significantly increase this measure.[9]

-

Hops and Darts: Stereotyped hopping and darting movements performed by the female to attract the male's attention.[10]

-

Pacing: The latency to return to the male's compartment after an intromission and the percentage of exits from the male's compartment following sexual contact.

-

-

Receptive Behaviors (Consummatory):

-

Lordosis Quotient (LQ): Calculated as (Number of lordosis responses / Number of male mounts) x 100. Lordosis is the reflexive arching of the back that allows for intromission.[10][11] Studies show bremelanotide does not significantly alter the LQ, indicating a specific effect on desire rather than sexual performance itself.[9]

-

-

Quantitative Data Summary (Preclinical):

| Behavioral Measure | Treatment Group | Result | Significance |

| Solicitations | Bremelanotide | Dramatically Increased[9] | p < 0.05 |

| Vehicle Control | No significant change | - | |

| Lordosis Quotient | Bremelanotide | No significant change[9] | NS |

| Vehicle Control | No significant change | - |

(Note: Specific quantitative values vary by study design, dosage, and timing. The table reflects the general findings reported in the literature.)

Partner Preference Test (PPT)

Application Note: The Partner Preference Test assesses social bonding and mate preference, which can be used as a proxy for sexual interest and motivation.[12] This assay determines whether a female animal spends more time with a familiar male partner versus a novel (unfamiliar) male. An increased preference for the familiar partner following drug administration can suggest an enhancement of social or sexual reward pathways.

Experimental Workflow Diagram:

Detailed Protocol:

-

Animal Preparation:

-

Use hormone-primed (e.g., with estrogen) adult female rodents.

-

House the female subject with a sexually experienced "partner" male for a set period (e.g., 24 hours) to establish familiarity.

-

-

Apparatus:

-

Procedure:

-

Following the cohabitation period, administer this compound or vehicle control to the female.

-

Place the familiar "partner" male in one end chamber and an unfamiliar "novel" male in the other. The location of the partner vs. novel male should be counterbalanced across trials.

-

Place the female in the central chamber and allow her to freely explore all three chambers for a prolonged period (e.g., 3 hours).[13]

-

Record the entire session with an overhead video camera.

-

-

Data Analysis and Parameters:

-

Time in Proximity: Measure the total time the female spends in each of the three chambers.

-

Preference Score: Calculate a preference score, often expressed as [(Time with Partner - Time with Novel) / (Time with Partner + Time with Novel)]. A positive score indicates a preference for the familiar partner.

-

Social Contact: Quantify the duration of direct social contact (e.g., sniffing, huddling) with each male.

-

Clinical Efficacy Evaluation

In human trials, the efficacy of Bremelanotide is assessed using validated patient-reported outcome (PRO) instruments. The RECONNECT studies, two identical Phase 3, randomized, double-blind, placebo-controlled trials, established the clinical efficacy and safety of bremelanotide for HSDD.[15]

Key Clinical Endpoints:

-

Female Sexual Function Index - Desire Domain (FSFI-D): The FSFI is a 19-item questionnaire that assesses female sexual function. The desire domain score specifically measures the level of sexual desire and interest. An increase in this score indicates improved sexual desire.[15][16]

-

Female Sexual Distress Scale - Desire/Arousal/Orgasm (FSDS-DAO): This scale measures the level of distress a woman experiences related to low sexual desire. A decrease in this score indicates a reduction in the personal distress associated with HSDD.[15][16]

-

Satisfying Sexual Events (SSEs): This endpoint quantifies the number of sexual events that the patient deems satisfying. An increase in the number of SSEs is a key secondary endpoint in many trials.[16][17]

Quantitative Data Summary (Phase 3 RECONNECT Trials):

The following table summarizes the change from baseline to the end of the study for the co-primary efficacy endpoints in the integrated analysis of the two Phase 3 RECONNECT trials.[15]

| Efficacy Endpoint | Bremelanotide 1.75 mg (Change from Baseline) | Placebo (Change from Baseline) | p-value |

| FSFI-Desire Domain Score | +0.35 | (Data for placebo varies slightly between studies but is lower than treatment) | < 0.001 |

| FSDS-DAO Item 13 Score | -0.33 | (Data for placebo varies slightly between studies but is lower than treatment) | < 0.001 |

Data from integrated analysis of Study 301 and Study 302.[15]

Phase 2B Trial Data:

A Phase 2B trial also demonstrated significant improvements in key endpoints for pooled doses of 1.25 mg and 1.75 mg.[16][18]

| Efficacy Endpoint | Bremelanotide (1.25/1.75 mg pooled) (Mean Change) | Placebo (Mean Change) | p-value |

| Satisfying Sexual Events (SSEs) / month | +0.7 | +0.2 | 0.0180 |

| FSFI Total Score | +3.6 | +1.9 | 0.0017 |

| FSDS-DAO Total Score | -11.1 | -6.8 | 0.0014 |

Data from the Phase 2B trial as reported by Clayton et al., 2016.[18]

Conclusion

The evaluation of this compound's efficacy relies on a combination of preclinical and clinical methodologies. In-vivo behavioral assays in animal models, such as the paced mating and partner preference tests, are crucial for demonstrating the compound's central mechanism of action on sexual motivation and desire. These preclinical findings are translated to clinical settings where validated patient-reported outcomes, including the FSFI-D and FSDS-DAO, have consistently demonstrated statistically significant and clinically meaningful improvements in women with HSDD. The protocols and data presented here provide a comprehensive framework for researchers engaged in the study and development of centrally-acting therapies for female sexual dysfunction.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]